molecular formula C30H33ClN4O3 B317461 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE

1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE

Katalognummer: B317461
Molekulargewicht: 533.1 g/mol
InChI-Schlüssel: GKJADMKNWIFAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE is a complex organic compound with a unique structure that includes a triazole ring, multiple aromatic rings, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the aromatic rings and functional groups through various coupling reactions. Common reagents used in these steps include halogenated aromatic compounds, piperidine, and dimethoxybenzene derivatives. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or other functional groups can be substituted with different groups to create derivatives with altered properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new aromatic or aliphatic groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[4-[3-chloro-4-(1-piperidinyl)phenyl]-5-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    1-[4-[3-chloro-4-(1-piperidinyl)phenyl]-5-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]propane: Similar structure but with a propane group instead of an ethanone group.

Uniqueness

The uniqueness of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C30H33ClN4O3

Molekulargewicht

533.1 g/mol

IUPAC-Name

1-[4-(3-chloro-4-piperidin-1-ylphenyl)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C30H33ClN4O3/c1-20-8-11-23(12-9-20)35-30(22-10-15-27(37-3)28(18-22)38-4)34(29(32-35)21(2)36)24-13-14-26(25(31)19-24)33-16-6-5-7-17-33/h8-15,18-19,30H,5-7,16-17H2,1-4H3

InChI-Schlüssel

GKJADMKNWIFAAO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC(=C(C=C3)N4CCCCC4)Cl)C5=CC(=C(C=C5)OC)OC

Kanonische SMILES

CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC(=C(C=C3)N4CCCCC4)Cl)C5=CC(=C(C=C5)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.